1-[(2-Nitrophenyl)methyl]piperidine-3-carboxamide
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Overview
Description
1-[(2-Nitrophenyl)methyl]piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Mechanism of Action
Target of Action
2-nitrobenzyl compounds are known to be used as photolabile protecting groups . These groups are chemical modifications to a molecule that can be removed with light, allowing researchers to control spatial, temporal, and concentration variables .
Mode of Action
The mode of action of 1-(2-nitrobenzyl)-3-piperidinecarboxamide involves its interaction with light. As a photolabile protecting group, it can be removed from the molecule it is protecting when exposed to light . This process is often referred to as a “traceless reagent process” and is used in biological model systems and multistep organic syntheses .
Biochemical Pathways
The biochemical pathway involved in the action of 1-(2-nitrobenzyl)-3-piperidinecarboxamide is the photolysis of the 2-nitrobenzyl group. Upon exposure to light, an incident photon breaks the N=O π-bond in the nitro-group, bringing the protected substrate into a diradical excited state . The primary aci-nitro photoproducts react by two competing paths, the balance between which depends on the reaction medium .
Pharmacokinetics
The photolysis of 2-nitrobenzyl compounds like 1-(2-nitrobenzyl)-3-piperidinecarboxamide is known to occur cleanly and efficiently in various solvents ranging from hexane to water . This suggests that the compound’s ADME properties and bioavailability may be influenced by the solvent environment.
Result of Action
The result of the action of 1-(2-nitrobenzyl)-3-piperidinecarboxamide is the release of the molecule it was protecting. This occurs when the 2-nitrobenzyl group is removed upon exposure to light . The specific molecular and cellular effects would depend on the nature of the molecule being protected.
Action Environment
The action of 1-(2-nitrobenzyl)-3-piperidinecarboxamide is influenced by environmental factors such as the presence of light and the type of solvent. The photolysis of the 2-nitrobenzyl group requires light, and the efficiency of this process can vary depending on the wavelength of the light . The type of solvent can also influence the balance between the two competing reaction paths of the primary aci-nitro photoproducts .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methyl]piperidine-3-carboxamide typically involves the reaction of 2-nitrobenzyl chloride with piperidine-3-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Nitrophenyl)methyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: The major product formed is the corresponding nitro compound.
Reduction: The major product formed is the corresponding amine.
Substitution: The major products formed depend on the substituents introduced.
Scientific Research Applications
1-[(2-Nitrophenyl)methyl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Nitrophenyl)methyl]piperidine-3-carboxamide
- 1-[(4-Nitrophenyl)methyl]piperidine-3-carboxamide
- 1-[(2-Nitrophenyl)methyl]piperidine-2-carboxamide
Uniqueness
1-[(2-Nitrophenyl)methyl]piperidine-3-carboxamide is unique due to the specific position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-13(17)11-5-3-7-15(9-11)8-10-4-1-2-6-12(10)16(18)19/h1-2,4,6,11H,3,5,7-9H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVKVJIMPMTVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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